

"physical properties of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate
Cat. No.:	B1426500

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate**

Introduction

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a highly functionalized heterocyclic compound belonging to the pyrimidine class of molecules. As a substituted pyrimidine, it serves as a crucial and versatile building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. The strategic placement of reactive chloro groups at the C2 and C4 positions, combined with a methyl ester at C5 and a methyl group at C6, provides multiple sites for nucleophilic substitution and further molecular elaboration. Understanding the fundamental physical properties of this intermediate is paramount for researchers and process chemists to ensure predictable reaction outcomes, develop robust purification strategies, and maintain material integrity through proper handling and storage.

This guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate**, grounded in available technical data. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in a laboratory setting.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of chemical research. The structural and identity parameters for **Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate** are summarized below.

Identifier	Value	Source
CAS Number	36745-93-4	[1] [2]
IUPAC Name	methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate	[2]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O ₂	[1] [2] [3]
Molecular Weight	221.04 g/mol	[1] [2]
Canonical SMILES	CC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC	[2]
InChIKey	LJPTXNUMWNYLDV-UHFFFAOYSA-N	[2]

The molecule's structure, featuring a pyrimidine ring with two chlorine atoms, a methyl group, and a methyl carboxylate group, is visualized below.

Caption: Molecular structure of **Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate**.

Core Physical Properties

The physical properties of a chemical compound dictate its behavior in various environments and are essential for designing experiments and purification protocols. While extensive experimental data for this specific molecule is not widely published, the available information is consolidated below.

Property	Value / Observation	Implications for Researchers
Purity	Typically supplied at $\geq 96\%$	A high degree of purity is crucial for stoichiometric control in reactions. Impurities may act as catalysts or inhibitors, leading to inconsistent results.
Melting Point	Data not available in public repositories.	The absence of a defined melting point suggests that this property must be determined empirically upon receipt of the material. A sharp melting range would indicate high purity.
Boiling Point	Data not available in public repositories.	Due to its relatively high molecular weight and polarity, the compound is expected to have a high boiling point and is likely to be purified by crystallization rather than distillation.
Solubility	Data not available in public repositories.	Solubility profiling is a critical first step. Given its structure, it is expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., ethyl acetate, THF), with limited solubility in water.

Stability and Handling

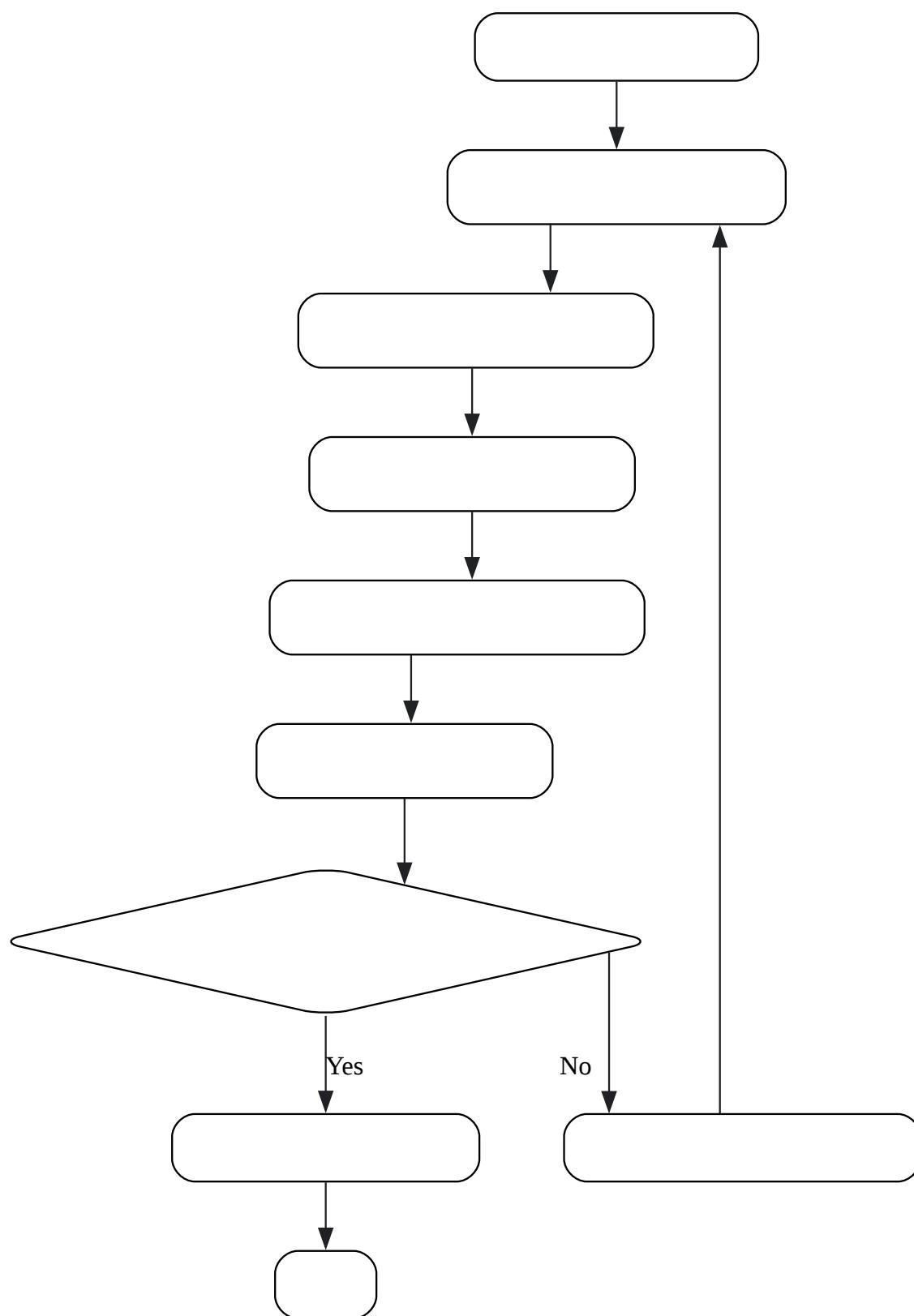
Proper storage and handling are critical to preserving the chemical integrity of reactive intermediates.

- Storage Conditions: The compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures of 2-8°C.^[3] This precaution is necessary to minimize degradation from atmospheric moisture and to inhibit potential slow decomposition pathways.
- Chemical Stability: The dichloro-pyrimidine moiety is susceptible to nucleophilic attack. Therefore, the compound is incompatible with strong bases, strong oxidizing agents, and protic nucleophiles (e.g., water, alcohols) under anything other than controlled reaction conditions. Contact with these substances can lead to substitution of the chlorine atoms, compromising the material's integrity.

Experimental Protocol: Melting Point Determination

As the melting point is a fundamental property that is currently unreported, its determination is a primary characterization step. The following protocol outlines a self-validating system for obtaining a reliable measurement using a standard digital melting point apparatus.

Objective: To determine the melting point range of a solid sample of **Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate**.


Methodology Rationale: This protocol employs a ramp-rate method. A fast initial ramp quickly identifies the approximate melting region, while a subsequent slow ramp (1-2°C/minute) through that region ensures thermal equilibrium between the sample and the heating block. This dual-ramp approach is efficient and provides the accuracy needed to define a sharp melting range, which is a key indicator of purity.

Step-by-Step Protocol:

- **Sample Preparation:**
 - Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
 - Carefully pack the powdered sample into a capillary tube to a depth of 2-3 mm. The packing must be dense and uniform to ensure even heat transfer.
- **Instrument Setup (Rapid Ramp):**

- Place the capillary tube into the heating block of the melting point apparatus.
- Set a rapid heating ramp (e.g., 10-15°C per minute).
- Observe the sample and record the approximate temperature at which it begins to melt.
- Instrument Setup (Slow Ramp for Accuracy):
 - Allow the apparatus to cool to at least 20°C below the approximate melting temperature observed in the previous step.
 - Insert a new, freshly packed capillary tube.
 - Set the starting temperature to 15-20°C below the approximate melting point and a slow ramp rate of 1-2°C per minute.
- Data Acquisition:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample becomes a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.
- Validation and Repetition:
 - Repeat the measurement with a fresh sample at the slow ramp rate at least two more times.
 - The results are considered valid if the recorded ranges are within 1°C of each other.

The following diagram illustrates this workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Conclusion

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a chemical intermediate whose utility is defined by its reactive functional groups. While key identifiers such as molecular weight and formula are well-established, a significant portion of its fundamental physical properties, including melting point, boiling point, and solubility, are not yet documented in readily accessible literature. The available data emphasizes the need for careful handling and storage under inert, refrigerated conditions to maintain its high purity. For any researcher intending to use this compound, empirical determination of its physical properties, starting with the melting point as detailed in this guide, is a mandatory and critical first step to ensure the success and reproducibility of subsequent synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labsolu.ca [labsolu.ca]
- 2. Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 57531614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 36745-93-4|Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. ["physical properties of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1426500#physical-properties-of-methyl-2-4-dichloro-6-methylpyrimidine-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com